![molecular formula C10H14N5O13P3 B10777530 [(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate is a nucleotide derivative that plays a significant role in various biological processes. It is a cyclic nucleotide formed from guanosine triphosphate (GTP) and is involved in intracellular signaling pathways. The compound has a molecular formula of C10H14N5O13P3 and a molecular weight of 505.165 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate typically involves the enzymatic conversion of guanosine triphosphate (GTP) to the cyclic form. This process can be catalyzed by guanylate cyclase enzymes, which facilitate the cyclization of GTP to form the cyclic monophosphate .
Industrial Production Methods: In an industrial setting, the production of Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate can be achieved through recombinant DNA technology. This involves the use of genetically engineered microorganisms, such as Escherichia coli, which are capable of overexpressing the necessary enzymes for the biosynthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate can undergo various chemical reactions, including hydrolysis, phosphorylation, and oxidation. These reactions are essential for its role in cellular signaling and metabolism .
Common Reagents and Conditions: Common reagents used in the reactions involving Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate include phosphatases, kinases, and oxidizing agents. The conditions for these reactions typically involve physiological pH and temperature, as they occur within biological systems .
Major Products Formed: The major products formed from the reactions of Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate include guanosine monophosphate (GMP) and guanosine diphosphate (GDP), which are crucial intermediates in nucleotide metabolism .
Scientific Research Applications
Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study nucleotide interactions and enzyme mechanisms. In biology, it plays a role in signal transduction pathways, particularly in the regulation of cyclic nucleotide-gated ion channels . In medicine, it is investigated for its potential therapeutic effects in cardiovascular diseases and neurological disorders . Additionally, in the industry, it is used in the production of nucleotide-based pharmaceuticals and as a research tool in drug development .
Mechanism of Action
The mechanism of action of Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate involves its role as a second messenger in intracellular signaling pathways. It activates protein kinases, which in turn phosphorylate target proteins, leading to various cellular responses. The compound also interacts with cyclic nucleotide-gated ion channels, modulating their activity and influencing cellular processes such as muscle contraction and neurotransmission .
Comparison with Similar Compounds
Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate can be compared with other cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While cAMP and cGMP are also involved in intracellular signaling, Guanosine 5’-Diphosphate 2’:3’-Cyclic Monophosphate is unique in its specific interactions and regulatory roles. Similar compounds include guanosine monophosphate (GMP) and guanosine diphosphate (GDP), which are precursors and products in the metabolic pathways involving cyclic nucleotides .
Properties
Molecular Formula |
C10H14N5O13P3 |
|---|---|
Molecular Weight |
505.17 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3/c11-10-13-7-4(8(16)14-10)12-2-15(7)9-6-5(26-31(22,23)27-6)3(25-9)1-24-30(20,21)28-29(17,18)19/h2-3,5-6,9H,1H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
NGYWTCOGOZELRS-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O4)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O4)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B10777455.png)
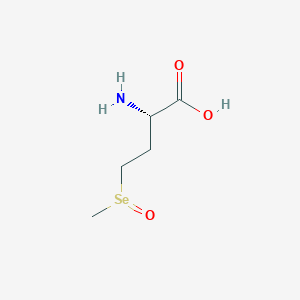
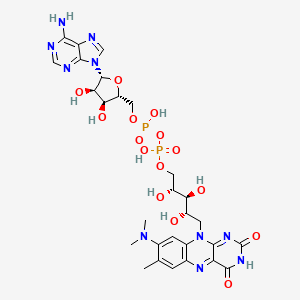
![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
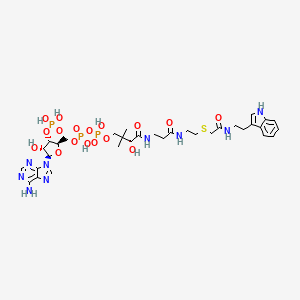
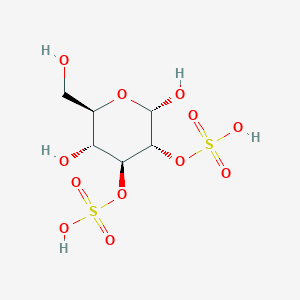
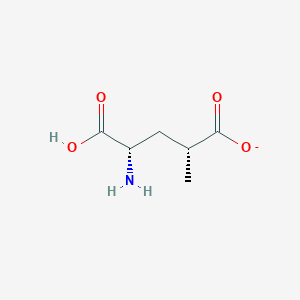
![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
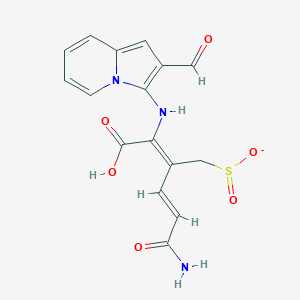
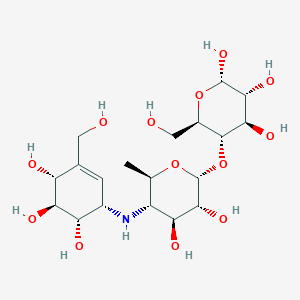
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
